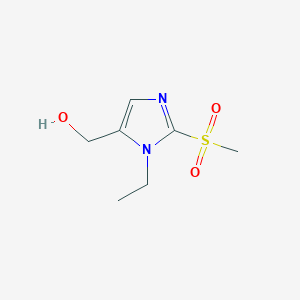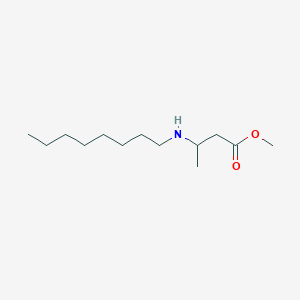![molecular formula C13H27NO2 B6340172 Ethyl 3-[bis(2-methylpropyl)amino]propanoate CAS No. 1221341-75-8](/img/structure/B6340172.png)
Ethyl 3-[bis(2-methylpropyl)amino]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It has a molecular formula of C13H27NO2 and a molecular weight of 229.36 g/mol. This compound is primarily used in scientific research and has significant applications in the field of medicine, particularly in the study of cardiac arrhythmias.
Vorbereitungsmethoden
The synthesis of Ethyl 3-[bis(2-methylpropyl)amino]propanoate involves several steps. One common method includes the reaction of ethyl 3-bromopropanoate with bis(2-methylpropyl)amine under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The mixture is heated to a specific temperature to ensure the reaction proceeds efficiently. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Ethyl 3-[bis(2-methylpropyl)amino]propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, typically using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions are common, where one functional group is replaced by another. For instance, halogenation can occur in the presence of halogenating agents.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-[bis(2-methylpropyl)amino]propanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to study various chemical reactions and mechanisms.
Biology: The compound is used in biological studies to understand its effects on cellular processes and pathways.
Medicine: It is particularly significant in the study of cardiac arrhythmias, as it belongs to the class of Class III antiarrhythmic agents. Researchers use it to investigate the mechanisms of action of antiarrhythmic drugs and their effects on cardiac cells.
Industry: In the pharmaceutical industry, it is used in the development and testing of new drugs targeting cardiac arrhythmias.
Wirkmechanismus
The mechanism of action of Ethyl 3-[bis(2-methylpropyl)amino]propanoate involves its interaction with specific ion channels in cardiac cells. It primarily targets the potassium channels, inhibiting their function and thereby prolonging the repolarization phase of the cardiac action potential. This action helps to stabilize the cardiac rhythm and prevent arrhythmias. The compound’s effects on ion channels and cellular pathways are crucial for its antiarrhythmic properties.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-[bis(2-methylpropyl)amino]propanoate can be compared with other similar compounds, such as:
Amiodarone: Another Class III antiarrhythmic agent with a broader spectrum of action but more side effects.
Sotalol: A beta-blocker with Class III antiarrhythmic properties, used for similar indications but with different pharmacokinetics.
Dofetilide: A selective Class III antiarrhythmic agent with a similar mechanism of action but different clinical applications.
The uniqueness of this compound lies in its specific targeting of potassium channels and its relatively selective action, making it a valuable tool in research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
ethyl 3-[bis(2-methylpropyl)amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO2/c1-6-16-13(15)7-8-14(9-11(2)3)10-12(4)5/h11-12H,6-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNSGRLUXFTPOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN(CC(C)C)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![{1-[2-(3,4-Dimethoxyphenyl)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6340093.png)

![[2-Methanesulfonyl-1-(2-methylpropyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340106.png)









![Methyl 3-[(2,2-diethoxyethyl)amino]-2-methylpropanoate](/img/structure/B6340184.png)

